molecular formula C16H17NO3 B11630408 ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate

ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate

Cat. No.: B11630408
M. Wt: 271.31 g/mol
InChI Key: HAYRJCSQYRZRDA-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the prop-2-yn-1-yloxy group.

    Esterification: The carboxylic acid group on the indole ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate: Unique due to its specific functional groups and potential biological activities.

    Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-2-carboxylate: Similar structure but different position of the carboxylate group.

    Mthis compound: Similar structure but different ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-prop-2-ynoxyindole-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-5-9-20-12-7-8-14-13(10-12)15(11(3)17(14)4)16(18)19-6-2/h1,7-8,10H,6,9H2,2-4H3

InChI Key

HAYRJCSQYRZRDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#C)C)C

Origin of Product

United States

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